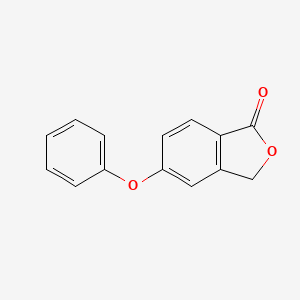

5-phenoxyisobenzofuran-1(3H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-phenoxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-14-13-7-6-12(8-10(13)9-16-14)17-11-4-2-1-3-5-11/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQCNYDOVASZJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)OC3=CC=CC=C3)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659457 | |

| Record name | 5-Phenoxy-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57830-14-5 | |

| Record name | 5-Phenoxy-1(3H)-isobenzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57830-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenoxy-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-phenoxyisobenzofuran-1(3H)-one: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-phenoxyisobenzofuran-1(3H)-one, also known as 5-phenoxyphthalide, is a heterocyclic compound featuring a gamma-lactone ring fused to a phenoxy-substituted benzene ring.[1] This molecule has garnered significant attention in synthetic and medicinal chemistry, primarily as a pivotal intermediate in the preparation of isoquinoline derivatives.[1] Its most notable application is in the multi-step synthesis of Roxadustat, a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor used to treat anemia associated with chronic kidney disease.[2][3] The isobenzofuran-1(3H)-one core, often referred to as a phthalide, is a scaffold found in numerous natural and synthetic compounds exhibiting a wide array of biological activities, including antioxidant, antimicrobial, and antiproliferative effects.[4][5] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of this compound.

Chemical Structure and Identification

The structure of this compound consists of a bicyclic isobenzofuranone system with a phenoxy group attached at the 5-position of the benzene ring. The lactone functionality is integral to its reactivity and chemical properties.

Systematic IUPAC Name: 5-phenoxy-2-benzofuran-1(3H)-one

Common Synonyms:

Key Identifiers:

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that while some properties like boiling point are calculated, experimental data for properties such as melting point and solubility are not consistently reported in the literature.

| Property | Value | Source(s) |

| Appearance | Solid or liquid | [6] |

| Boiling Point | 422.5 ± 45.0 °C at 760 mmHg (Predicted) | [7] |

| Density | 1.281 g/cm³ (Predicted) | [6] |

| Flash Point | 179.7 ± 21.4 °C (Predicted) | [7] |

| Solubility | Data not consistently available | [7] |

| Melting Point | Data not consistently available | [7] |

Synthesis Protocols

The synthesis of this compound is a critical step in the production of Roxadustat. Several synthetic routes have been developed, with a common strategy involving the reaction of a suitably substituted phthalimide or phthalide with a phenoxide source.

Method 1: From N-substituted-4-phenoxy-phthalimide

This method involves the reductive cleavage of an N-substituted-4-phenoxy-phthalimide using zinc powder in a basic medium. This approach is detailed in patent literature and provides a direct route to the desired phthalide.[8]

Experimental Workflow:

Caption: Synthesis from N-substituted-4-phenoxy-phthalimide.

Step-by-Step Protocol:

-

Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, add 40 g of sodium hydroxide and 200 mL of water. Stir until the sodium hydroxide is completely dissolved.[1]

-

Cooling: Cool the solution to 0-5 °C using an ice bath.[1]

-

Addition of Phthalimide: Slowly add 100 g of N-methyl-4-phenoxyphthalimide in batches over approximately 1 hour, maintaining the temperature between 0-5 °C.[1]

-

Initial Reaction: Continue stirring the mixture at 0-5 °C for 1-2 hours after the addition is complete.[1]

-

Reduction: Add 130 g of zinc powder and 200 mL of water to the reaction mixture.[1]

-

Heating: Heat the mixture to 90 °C and maintain this temperature for 5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[1]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Collect the solid by filtration and wash it twice with 50 mL of water.[1]

-

Acidification and Cyclization: Combine the filtrates and adjust the pH to 1 with hydrochloric acid. Heat the acidic solution to 80 °C for 1-2 hours to facilitate lactonization.[1]

-

Isolation and Purification: Cool the solution to room temperature and adjust the pH to 5-7 with a 30% sodium hydroxide solution. Filter the resulting solid and wash it with water. The crude product can be further purified by slurrying in methanol, followed by filtration and drying, to yield the final product.[1]

Method 2: Copper-Catalyzed Coupling

Another common approach is the copper-catalyzed Ullmann condensation, which couples 5-bromophthalide with phenol in the presence of a base.[1]

Experimental Workflow:

Caption: Copper-catalyzed synthesis route.

This method offers an alternative pathway, though specific, detailed protocols for this exact transformation are less commonly published outside of patent literature. The general principle involves heating the reactants with a copper source (e.g., copper(I) iodide) and a base (e.g., potassium carbonate) in a high-boiling solvent like DMF or DMSO.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene (-CH₂-) protons of the lactone ring.

-

The methylene protons (at C3) would likely appear as a singlet at approximately 5.0-5.5 ppm.[9]

-

The aromatic protons of the phenoxy group and the isobenzofuranone core would resonate in the range of 6.8-8.0 ppm, with coupling patterns dependent on their substitution.

-

-

¹³C NMR: The carbon NMR would be characterized by:

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

-

A strong, characteristic absorption band for the lactone carbonyl (C=O) stretching is expected in the region of 1740-1780 cm⁻¹ .[9][10]

-

Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹ .[10]

-

Aromatic C=C stretching bands would be observed in the 1400-1600 cm⁻¹ region.[10]

-

A prominent C-O stretching band for the ether linkage is expected between 1200-1250 cm⁻¹ .[11]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·) would be expected at m/z 226. The fragmentation pattern would likely involve the loss of the phenoxy group or cleavage of the lactone ring, leading to characteristic fragment ions.[12]

Biological Context and Applications

The primary significance of this compound lies in its role as a key building block for the drug Roxadustat .[2] Roxadustat functions by inhibiting HIF-prolyl hydroxylase, an enzyme that targets hypoxia-inducible factors (HIFs) for degradation.[3] By inhibiting this enzyme, Roxadustat stabilizes HIFs, leading to the transcription of genes involved in erythropoiesis, including erythropoietin (EPO).[3] This mechanism effectively stimulates the production of red blood cells.

While this compound itself is not marketed as a therapeutic agent, the broader class of isobenzofuranone derivatives has been investigated for a range of biological activities:

-

Antiproliferative Activity: Certain derivatives have shown cytotoxicity against cancer cell lines like U937 (lymphoma) and K562 (myeloid leukemia).[4]

-

Antioxidant Activity: Phenolic isobenzofuranones, in particular, have demonstrated potent radical-scavenging capabilities.[5]

-

Antidepressant Potential: Some isobenzofuranone derivatives have been found to act as serotonin (5-HT) reuptake inhibitors, suggesting potential applications in neurology.

Safety and Handling

Based on available safety data sheets, this compound should be handled with standard laboratory precautions.

-

Hazards: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[13]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat. Ensure adequate ventilation or use a fume hood.[13]

-

Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a compound of considerable interest due to its crucial role in the synthesis of the anti-anemia drug Roxadustat. Its chemistry is defined by the reactive lactone ring and the stable phenoxy substituent. While detailed, publicly available analytical data for this specific molecule is sparse, its synthesis is well-documented in patent literature. The broader isobenzofuranone scaffold continues to be a fertile ground for drug discovery, with derivatives showing promise in oncology and neurology. Further research into the inherent biological activities of this compound could reveal additional applications beyond its current use as a synthetic intermediate.

References

- 1. This compound | 57830-14-5 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Mass Spectrometry [www2.chemistry.msu.edu]

- 4. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. This compound CAS 57830-14-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. Cas 57830-14-5,1(3H)-Isobenzofuranone, 5-phenoxy- | lookchem [lookchem.com]

- 8. WO2018140186A1 - A process for preparing 5-phenoxy-1(3h)isobenzofuranone - Google Patents [patents.google.com]

- 9. 5-Methoxy-2-benzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. www1.udel.edu [www1.udel.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. dergipark.org.tr [dergipark.org.tr]

The Versatile Scaffold: Unlocking the Therapeutic Potential of 5-Phenoxyisobenzofuran-1(3H)-one and its Derivatives

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction: The Isobenzofuran-1(3H)-one Core

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as privileged structures due to their versatile binding capabilities and presence in a multitude of biologically active compounds. The isobenzofuran-1(3H)-one, or phthalide, framework is a prominent example of such a scaffold.[1][2] Characterized by a γ-lactone moiety fused to a benzene ring, this core structure is found in numerous natural products and synthetic molecules, exhibiting a remarkable spectrum of therapeutic activities.[2][3] These activities span from anticancer and antimicrobial to neuroprotective and anti-inflammatory effects.[1][4][5]

This guide focuses specifically on derivatives of 5-phenoxyisobenzofuran-1(3H)-one. This particular compound serves not only as a molecule of interest itself but also as a critical intermediate in the synthesis of complex drugs, most notably the prolyl hydroxylase inhibitor Roxadustat.[6] By exploring the synthesis, diverse biological activities, and mechanisms of action of this class of compounds, we aim to provide a comprehensive resource for researchers dedicated to discovering and developing novel therapeutic agents.

Synthesis: Constructing the Core Scaffold

The efficient synthesis of the this compound core is paramount for its exploration and application. Several synthetic routes have been developed, each with distinct advantages concerning yield, regioselectivity, and industrial scalability.[6][7] A common and effective strategy involves the reduction of an N-substituted-4-phenoxyphthalimide intermediate.

Experimental Protocol: Synthesis via Zinc Reduction

This protocol outlines a robust method for the preparation of this compound from an N-methyl-4-phenoxyphthalimide precursor.[8] The causality behind this two-stage process lies in the initial formation of the stable phthalimide ring, followed by a regioselective reduction and hydrolysis to yield the desired lactone.

Step 1: Hydrolysis of N-methyl-4-phenoxyphthalimide

-

Prepare a solution of sodium hydroxide (40 g) in water (200 mL) in a three-necked flask equipped with a mechanical stirrer.

-

Cool the solution to 0-5 °C using an ice bath. The low temperature is critical to control the exothermic reaction and prevent side product formation.

-

Add N-methyl-4-phenoxyphthalimide (100 g) portion-wise over approximately 1 hour, maintaining the temperature between 0-5 °C.

-

Continue stirring at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

Step 2: Reductive Cyclization

-

To the reaction mixture, add zinc powder (130 g) and water (200 mL).[8] Zinc is the reducing agent of choice for this transformation due to its efficacy and moderate reactivity under these conditions.

-

Heat the mixture to 90 °C and maintain this temperature for 5 hours. The elevated temperature is necessary to drive the reduction and subsequent lactonization.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the solid precipitate by filtration and wash it twice with 50 mL of water.

Step 3: Acidification and Isolation

-

Combine the filtrates and adjust the pH to 1 with concentrated hydrochloric acid.

-

Heat the acidified solution to 80 °C for 1-2 hours to ensure complete lactonization.

-

Cool to room temperature and neutralize the pH to 5-7 with a 30% sodium hydroxide solution.

-

Filter the resulting solid, wash with water, and then slurry with methanol (150 mL) for 30 minutes at room temperature to remove impurities.

-

Filter the purified solid, wash with methanol (2 x 30 mL), and dry to yield the final product, this compound.[8]

Caption: Synthetic workflow for this compound.

Key Biological Activities & Therapeutic Applications

Derivatives of the isobenzofuran-1(3H)-one scaffold exhibit a wide array of pharmacological effects, positioning them as promising candidates for various therapeutic areas.

Anticancer Activity

A significant body of research highlights the potent antiproliferative activity of isobenzofuran-1(3H)-one derivatives against numerous cancer cell lines.[4] These compounds often induce cytotoxicity through mechanisms that include the induction of apoptosis, characterized by DNA fragmentation and chromatin condensation.[9]

Studies have demonstrated efficacy against leukemia (K562, U937, HL-60), glioblastoma (SF295), and melanoma (MDA-MB435) cell lines.[2][10] Notably, certain C-3 functionalized derivatives have shown biological activity superior to etoposide, a commercial chemotherapy drug, underscoring their therapeutic potential.[10]

| Compound Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| Derivative 16 | K562 (Myeloid Leukemia) | >100 | [10] |

| Derivative 17 | K562 (Myeloid Leukemia) | 2.79 | [10] |

| Derivative 18 | K562 (Myeloid Leukemia) | 1.71 | [10] |

| Derivative 17 | U937 (Lymphoma) | 11.08 | [10] |

| Derivative 18 | U937 (Lymphoma) | 8.86 | [10] |

| Compound 9 | HL-60 (Leukemia) | 3.24 µg/mL | [2] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., K562, U937) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight to allow for adherence.

-

Compound Treatment: Treat the cells with serially diluted concentrations of the isobenzofuranone derivatives (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (e.g., 1% DMSO) and a positive control (e.g., etoposide).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against compound concentration to determine the IC50 value (the concentration required to inhibit 50% of cell growth).[1]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2018140186A1 - A process for preparing 5-phenoxy-1(3h)isobenzofuranone - Google Patents [patents.google.com]

- 8. This compound | 57830-14-5 [chemicalbook.com]

- 9. digital.csic.es [digital.csic.es]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of 5-Phenoxyisobenzofuran-1(3H)-one: A Technical Guide for Researchers

Introduction

5-Phenoxyisobenzofuran-1(3H)-one, a key intermediate in the synthesis of pharmaceuticals such as Roxadustat, possesses a unique molecular architecture combining a phthalide (isobenzofuranone) core with a phenoxy substituent.[1] Understanding the precise structural features of this molecule is paramount for process optimization, quality control, and the development of novel derivatives. Spectroscopic analysis provides a powerful, non-destructive window into the molecule's identity, purity, and electronic environment.

This technical guide offers an in-depth examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While direct, publicly available experimental spectra for this specific compound are not widespread, this document synthesizes foundational spectroscopic principles with data from closely related analogs to present a robust, predictive analysis. This approach is designed to empower researchers, scientists, and drug development professionals with the knowledge to confidently identify and characterize this important chemical entity.

Molecular Structure and Spectroscopic Rationale

The structure of this compound features a bicyclic lactone system with a phenoxy group attached at the C5 position of the benzene ring. This arrangement dictates the expected spectroscopic behavior. The isobenzofuranone backbone will exhibit characteristic signals for the lactone carbonyl, the methylene protons of the furanone ring, and the aromatic protons of the phthalide system. The addition of the phenoxy group introduces signals from its own aromatic ring and influences the chemical shifts of the adjacent protons on the phthalide core through electronic effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound, offering good solubility and minimal interference in the regions of interest.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for optimal resolution.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum is expected to show distinct signals for the methylene protons of the lactone ring and the aromatic protons of both the phthalide and phenoxy rings.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~5.30 | s | 2H | H-3 | The methylene protons at C3 are adjacent to the lactone oxygen and the aromatic ring, leading to a downfield shift. They are expected to appear as a singlet. In the related 5-methoxyisobenzofuran-1(3H)-one, these protons appear at 5.25 ppm.[2] |

| ~7.00-7.20 | m | 3H | H-4, H-6, H-4' | These protons are in the more shielded regions of the aromatic systems. The protons on the phenoxy ring (H-4') and the phthalide ring (H-4, H-6) will likely overlap in this region. |

| ~7.25-7.45 | m | 2H | H-3', H-5' | The meta protons of the phenoxy group are expected in this range. |

| ~7.80-7.90 | d | 1H | H-7 | This proton is ortho to the lactone carbonyl group, which is electron-withdrawing, causing a significant downfield shift. In 5-methoxyisobenzofuran-1(3H)-one, the corresponding proton (H-3 in that paper's numbering) is at 7.80 ppm.[2] |

| ~7.05-7.15 | d | 2H | H-2', H-6' | The ortho protons of the phenoxy group are also expected in this region. |

¹³C NMR Spectral Data (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C=O (C1) | The lactone carbonyl carbon is highly deshielded and appears significantly downfield. In 5-methoxyisobenzofuran-1(3H)-one, this carbon is at 171.1 ppm.[2] |

| ~160-165 | C-5 | The carbon atom attached to the phenoxy group (C5) will be downfield due to the electron-withdrawing effect of the ether oxygen. |

| ~155-160 | C-1' | The carbon of the phenoxy group directly attached to the ether oxygen will also be shifted downfield. |

| ~115-135 | Aromatic CH | The remaining aromatic carbons of both rings will appear in this typical region. |

| ~110-120 | C-4, C-6, C-7 | The carbons of the phthalide ring will have distinct shifts based on their substitution. |

| ~120-130 | C-2', C-3', C-4', C-5', C-6' | The carbons of the phenoxy ring will appear in this range. |

| ~70 | -CH₂- (C3) | The methylene carbon adjacent to the lactone oxygen is shielded relative to the aromatic carbons and appears in this region. For 5-methoxyisobenzofuran-1(3H)-one, this carbon is at 69.3 ppm.[2] |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Key IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds in aromatic rings. |

| ~2900-2800 | Weak | Aliphatic C-H stretch | Corresponding to the methylene group at C3. |

| ~1760 | Strong | C=O stretch (lactone) | The five-membered lactone ring introduces ring strain, which increases the carbonyl stretching frequency compared to a standard ester (~1735 cm⁻¹). |

| ~1600, ~1490 | Medium-Strong | C=C stretch (aromatic) | Typical for aromatic ring systems. |

| ~1250-1200 | Strong | Aryl-O-C stretch (asymmetric) | Characteristic of the phenoxy ether linkage. |

| ~1050-1000 | Medium | Aryl-O-C stretch (symmetric) | Also characteristic of the phenoxy ether. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. Electrospray Ionization (ESI) can also be used, which would likely show the protonated molecule [M+H]⁺.

-

Analysis: The sample is introduced into the mass spectrometer, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of this compound (C₁₄H₁₀O₃) is 226.23 g/mol . A prominent molecular ion peak is expected at m/z = 226.

-

Key Fragmentation Pathways:

-

Loss of a formyl radical (-CHO): A fragment at m/z = 197 is plausible.

-

Cleavage of the ether bond: Loss of a phenoxy radical (•OC₆H₅) would lead to a fragment at m/z = 133, corresponding to the phthalide cation. This is a very common fragmentation for such structures.

-

Further fragmentation of the phthalide cation: The m/z = 133 fragment could lose carbon monoxide (CO) to give a fragment at m/z = 105, which could then lose another CO to give a fragment at m/z = 77 (phenyl cation).

-

Formation of the phenoxy cation: A fragment at m/z = 93 corresponding to the phenoxy cation [C₆H₅O]⁺ is also expected.

-

Conclusion

The spectroscopic data presented in this guide, while predictive, are grounded in the fundamental principles of NMR, IR, and MS, and are supported by data from analogous compounds. This comprehensive analysis provides a strong foundation for the identification and characterization of this compound. Researchers and professionals in the field can utilize this guide to interpret their own experimental data, confirm the structure of their synthesized material, and ensure the quality and purity of this vital chemical intermediate. It is always recommended to confirm these predictions with experimental data obtained on a purified sample.

References

In Silico Drug Properties of Isobenzofuranone Compounds: A Technical Guide

Introduction

Isobenzofuranone derivatives, a class of compounds featuring a γ-lactone ring fused to a benzene ring, have emerged as a significant area of interest in medicinal chemistry.[1][2] These scaffolds, present in both natural products and synthetic molecules, exhibit a wide array of biological activities, including antiproliferative, antimicrobial, and enzyme inhibitory effects.[1][2][3] As the quest for novel therapeutic agents continues, the ability to efficiently screen and prioritize candidate molecules is paramount. In silico computational methods provide a rapid and cost-effective approach to predict the drug-like properties of these compounds, thereby accelerating the drug discovery process.[4][5][6]

This technical guide provides a comprehensive overview of the core in silico drug properties of isobenzofuranone compounds. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical workflows for the computational assessment of these promising molecules. The narrative will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

The Importance of Early-Stage ADMET Profiling

The journey of a drug from discovery to market is fraught with challenges, with a significant number of candidates failing in late-stage clinical trials due to poor pharmacokinetic profiles or unforeseen toxicity. The acronym ADMET—representing Absorption, Distribution, Metabolism, Excretion, and Toxicity—encompasses the key properties that determine a drug's fate in the body.[7] Early in silico prediction of these properties allows researchers to identify and deprioritize compounds with unfavorable characteristics, saving valuable time and resources.[8]

This guide will focus on the following key in silico predictions for isobenzofuranone compounds:

-

Drug-Likeness and Physicochemical Properties: Assessing compliance with established rules like Lipinski's Rule of Five.

-

Absorption: Predicting oral bioavailability and permeability.

-

Distribution: Estimating blood-brain barrier penetration and plasma protein binding.

-

Metabolism: Predicting interactions with Cytochrome P450 enzymes.

-

Toxicity: Forecasting potential cardiotoxicity and hepatotoxicity.

Foundational Principles: Drug-Likeness and Physicochemical Properties

A fundamental step in the in silico evaluation of any compound library is the assessment of "drug-likeness." This concept, while qualitative, is guided by quantitative rules of thumb that have been derived from the analysis of successful oral drugs.

Lipinski's Rule of Five: A Gateway to Oral Bioavailability

Formulated by Christopher A. Lipinski in 1997, the "Rule of Five" provides a set of simple physicochemical parameters to evaluate the potential for a compound to be orally active in humans.[7][9] The rule is based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[7] Candidate drugs that adhere to these guidelines tend to have lower attrition rates during clinical trials.[7]

The core tenets of Lipinski's Rule of Five are:

-

Molecular Weight (MW) ≤ 500 Daltons: Lower molecular weight is generally associated with better absorption.[10] 80% of drugs have a molecular weight under 450 Daltons.[10]

-

LogP (Octanol-Water Partition Coefficient) ≤ 5: This is a measure of the compound's lipophilicity. An optimal balance is required for both membrane permeability and solubility in aqueous environments.[11][12]

-

Hydrogen Bond Donors (HBD) ≤ 5: The total number of nitrogen-hydrogen and oxygen-hydrogen bonds.[7]

-

Hydrogen Bond Acceptors (HBA) ≤ 10: The total number of nitrogen and oxygen atoms.[7][10]

A compound is considered to have poor oral bioavailability if it violates more than one of these rules.[9] It is crucial to remember that this is a guideline, not an absolute law, and many successful drugs are exceptions to these rules.[9][11]

Workflow for Calculating Physicochemical Properties

The following workflow outlines the steps to calculate these essential properties for a set of isobenzofuranone compounds.

Caption: Workflow for Physicochemical Property Calculation.

Data Presentation: Physicochemical Properties of Hypothetical Isobenzofuranone Analogs

| Compound ID | Molecular Weight (Da) | LogP | HBD | HBA | Lipinski Violations |

| ISO-001 | 350.4 | 3.2 | 1 | 4 | 0 |

| ISO-002 | 520.6 | 4.8 | 2 | 6 | 1 |

| ISO-003 | 480.5 | 5.5 | 3 | 8 | 1 |

| ISO-004 | 495.7 | 4.1 | 6 | 7 | 1 |

| ISO-005 | 550.2 | 6.1 | 4 | 9 | 2 |

Predicting ADMET Properties

Beyond the initial drug-likeness screen, a more detailed in silico analysis of ADMET properties is essential for prioritizing lead compounds.

Absorption: Predicting Oral Bioavailability

For a drug to be effective when taken orally, it must be absorbed from the gastrointestinal tract into the bloodstream.[10] Key factors influencing absorption include a compound's solubility and its ability to permeate the intestinal wall.

Computational Models for Absorption:

-

Quantitative Structure-Activity Relationship (QSAR) Models: These models use statistical methods to correlate a compound's chemical structure with its biological activity, in this case, absorption.[13]

-

Physiologically-Based Pharmacokinetic (PBPK) Models: These are more complex models that simulate the movement of a drug through different physiological compartments of the body.

Distribution: Blood-Brain Barrier and Plasma Protein Binding

Once in the bloodstream, a drug is distributed throughout the body. Two critical aspects of distribution are the ability to cross the blood-brain barrier (BBB) and the extent of binding to plasma proteins.

Blood-Brain Barrier (BBB) Permeability

The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS).[14][15] For drugs targeting the CNS, the ability to cross the BBB is essential. Conversely, for peripherally acting drugs, minimal BBB penetration is desired to avoid CNS side effects.

Predicting BBB Permeability:

-

Machine Learning Models: Decision tree induction and other machine learning paradigms have been successfully used to build predictive models for BBB permeability.[14][15] These models often use descriptors related to lipophilicity (aLogP) and charge (polar surface area).[15][16]

-

Molecular Geometry and Connectivity: These descriptors have been found to be related to active drug transport across the BBB.[15][16]

A large dataset of compounds with known BBB permeability can be used to train these models, achieving high prediction accuracy.[17]

Plasma Protein Binding (PPB)

The extent to which a drug binds to proteins in the blood plasma can significantly impact its efficacy and duration of action.[18][19] Only the unbound fraction of a drug is free to interact with its target and be cleared from the body.

In Silico Prediction of PPB:

-

QSAR Models: QSAR models can be constructed using a large training set of compounds with known plasma protein binding fractions.[18][19]

-

Machine Learning Algorithms: Various machine learning techniques have been employed to develop robust models for predicting PPB.[18]

Metabolism: Cytochrome P450 Interactions

The Cytochrome P450 (CYP450) family of enzymes plays a crucial role in the metabolism of a vast majority of drugs.[20] Predicting how a compound will interact with these enzymes is vital to avoid drug-drug interactions and predict metabolic clearance.

Key Predictions for CYP450 Metabolism:

-

Site of Metabolism (SOM) Prediction: Identifying which atoms in a molecule are most likely to be metabolized by CYP450 enzymes.[21][22]

-

CYP450 Inhibition: Predicting whether a compound will inhibit the activity of specific CYP450 isoforms, which can lead to adverse drug reactions.[21]

-

CYP450 Substrate Prediction: Determining if a compound is likely to be a substrate for a particular CYP450 enzyme.

Computational Tools for Metabolism Prediction:

-

SMARTCyp: A web-based tool for predicting the site of metabolism.[21]

-

ADMET Predictor: A comprehensive software suite that predicts various ADMET properties, including CYP450 metabolism.[8][21]

-

CyProduct: A suite of tools that predicts if a compound reacts with a given CYP450 enzyme, the site of the reaction, and the resulting metabolic byproducts.[23]

Toxicity: Predicting Adverse Effects

Early identification of potential toxicity is a critical step in drug development. In silico models can provide valuable insights into a compound's potential to cause adverse effects such as cardiotoxicity and hepatotoxicity (drug-induced liver injury - DILI).

Cardiotoxicity and hERG Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiotoxicity, which can lead to life-threatening arrhythmias.[24][25][26]

Predicting hERG Inhibition:

-

Pharmacophore Models: These models define the 3D arrangement of essential features a molecule must possess to bind to a specific target, in this case, the hERG channel.[25][27]

-

QSAR and Machine Learning Models: Statistical and machine learning approaches have been used to develop predictive models for hERG inhibition based on chemical structure.[24][26]

Drug-Induced Liver Injury (DILI)

DILI is a significant cause of drug attrition and market withdrawal.[28] Predicting a compound's potential to cause liver damage is a complex challenge.

In Silico DILI Prediction:

-

QSAR and Machine Learning: Models are built using datasets of compounds with known hepatotoxicity to predict the DILI potential of new chemical entities.[28][29]

-

Structural Alerts: Identifying specific chemical substructures that are known to be associated with hepatotoxicity.

Integrated In Silico ADMET Workflow

The following diagram illustrates a comprehensive workflow for the in silico prediction of ADMET properties for isobenzofuranone compounds.

Caption: Integrated In Silico ADMET Workflow.

Conclusion

The application of in silico methods for the prediction of drug-like properties is an indispensable component of modern drug discovery. For promising scaffolds such as isobenzofuranones, these computational tools offer a powerful means to rapidly assess their potential as therapeutic agents. By integrating predictions of physicochemical properties, ADMET profiles, and potential toxicities, researchers can make more informed decisions, leading to the efficient identification and optimization of lead compounds. This guide has provided a framework for understanding and implementing these essential in silico workflows, empowering scientists to navigate the complexities of drug development with greater confidence and precision.

References

- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Advances in computational approaches for drug discovery based on natural products [scielo.org.mx]

- 5. Frontiers | Informatics and Computational Methods in Natural Product Drug Discovery: A Review and Perspectives [frontiersin.org]

- 6. The computationally predicted drug-likeness, pharmacokinetics properties, medicinal chemistry parameters, and toxicity properties of Cucurbita maxima compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 8. pharmaron.com [pharmaron.com]

- 9. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]

- 10. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]

- 13. medium.com [medium.com]

- 14. Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction [mdpi.com]

- 15. [PDF] Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction | Semantic Scholar [semanticscholar.org]

- 16. Computational prediction of blood-brain barrier permeability using decision tree induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. In Silico Prediction of Compounds Binding to Human Plasma Proteins by QSAR Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A novel strategy for prediction of human plasma protein binding using machine learning techniques - Simulations Plus [simulations-plus.com]

- 20. Deep Learning of CYP450 Binding of Small Molecules by Quantum Information - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. CyProduct: A software tool for accurately predicting the byproducts of human cytochrome P450 metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Frontiers | Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities [frontiersin.org]

- 27. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Prediction of drug-induced liver injury and cardiotoxicity using chemical structure and in vitro assay data - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

A Technical Guide to Unveiling the Therapeutic Potential of 5-phenoxyisobenzofuran-1(3H)-one

Executive Summary

The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure in medicinal chemistry, with natural and synthetic derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2] This guide focuses on a specific, yet underexplored, analogue: 5-phenoxyisobenzofuran-1(3H)-one . While direct biological data for this compound is scarce, the extensive literature on the phthalide class provides a robust foundation for hypothesizing its therapeutic potential. This document serves as a technical roadmap, moving from the established pharmacology of the core scaffold to a series of structured, verifiable experimental plans designed to deconvolve the potential targets and mechanism of action (MoA) of this promising molecule. We will focus on three high-priority therapeutic areas: oncology, neurodegenerative disorders, and enzyme inhibition, providing detailed protocols and a logical framework for investigation.

Introduction: The Scientific Rationale

This compound is a derivative of phthalide, characterized by a γ-lactone moiety fused to a benzene ring. The addition of a phenoxy group at the C-5 position introduces significant structural and electronic modifications, potentially enhancing potency, altering selectivity, or introducing novel biological activities compared to its parent scaffold. Phthalides are widely distributed in nature, particularly in plants from the Apiaceae family and various fungi, and have a long history of use in traditional medicine.[1][3] Modern pharmacological studies have validated many of these uses, identifying activities ranging from neuroprotection and anti-tumor effects to antimicrobial and anti-inflammatory properties.[4][5]

The core logic of this guide is therefore one of inference and systematic validation. By understanding the established targets and activities of the phthalide family, we can formulate high-probability hypotheses for this compound and design a rigorous, efficient experimental workflow to test them.

The Pharmacological Landscape of the Phthalide Scaffold

The phthalide chemical class has been extensively studied, revealing a diverse portfolio of biological effects. This breadth suggests the scaffold can interact with multiple target families.

Table 1: Summary of Reported Pharmacological Activities for the Phthalide/Isobenzofuranone Class

| Therapeutic Area | Specific Activities Reported | Key Findings & References |

| Oncology | Antiproliferative, Cytotoxic, Apoptosis Induction | Demonstrated against leukemia, lymphoma, glioblastoma, and melanoma cell lines. Some derivatives show potency exceeding the standard chemotherapeutic etoposide.[6][7][8][9] |

| Neurology | Neuroprotection, CNS Modulation, Anti-convulsant | Potential applications in stroke, Alzheimer's, and Parkinson's disease.[1][2][3] |

| Infectious Disease | Antibacterial, Antifungal, Antiprotozoal | Activity against various bacterial strains and fungi.[2][5] Novel derivatives show promise against pathogenic amoebas like Naegleria fowleri.[10][11] |

| Cardiovascular | Anti-platelet Aggregation, Anti-thrombosis, Vascular Modulation | Potential for treating cardio-cerebrovascular disorders.[3][4] |

| Enzyme Inhibition | Tyrosinase Inhibition, General Enzyme Inhibition | Isobenzofuranones have been identified as potent inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[5][12] |

| Inflammation | Anti-inflammatory Effects | A recurring activity noted in broad pharmacological reviews of the class.[4][5] |

High-Priority Therapeutic Hypotheses & Potential Targets

Based on the strength and frequency of literature reporting, we propose three primary avenues for the initial investigation of this compound.

Hypothesis 1: Potent Antiproliferative Agent for Oncology

Rationale: The most robustly documented activity for novel isobenzofuranone derivatives is cytotoxicity against cancer cell lines.[6][7] The mechanism often involves the induction of programmed cell death (apoptosis).[13] The phenoxy group could enhance binding affinity to key proteins in apoptotic or cell cycle pathways.

Potential Molecular Targets:

-

Caspase Cascade: Key executioner proteins of apoptosis (e.g., Caspase-3, Caspase-7).

-

Bcl-2 Family Proteins: Regulators of apoptosis (e.g., Bcl-2, Bax).

-

DNA Topoisomerases: Enzymes critical for DNA replication, which are common targets for chemotherapeutics.[13]

-

Microtubule Dynamics: Disruption of microtubule polymerization or depolymerization, leading to mitotic arrest.

Caption: Postulated apoptotic pathway initiated by the compound.

Hypothesis 2: Neuroprotective Agent for Neurodegenerative Disease

Rationale: Several natural phthalides, such as ligustilide and butylphthalide, are well-known for their neuroprotective effects.[1][3] These effects are often attributed to a combination of anti-inflammatory, antioxidant, and direct modulation of neuronal signaling pathways. The lipophilic nature of the phenoxy group may facilitate blood-brain barrier penetration.

Potential Molecular Targets:

-

GABA Receptors: Modulation of GABAergic neurotransmission.

-

Nrf2 Pathway: Upregulation of antioxidant response elements.

-

NF-κB Signaling: Inhibition of this key pro-inflammatory pathway.

-

Monoamine Oxidase (MAO): Inhibition of MAO-A or MAO-B could modulate neurotransmitter levels.

Hypothesis 3: Specific Enzyme Inhibitor

Rationale: The phthalide scaffold has been successfully developed as an enzyme inhibitor, notably against tyrosinase.[12] The lactone ring is a potential Michael acceptor or can be hydrolyzed by esterases, while the aromatic rings can form key interactions within an enzyme's active site.

Potential Molecular Targets:

-

Tyrosinase: A copper-containing oxidase involved in pigmentation.

-

Serine Hydrolases: A broad class of enzymes with diverse physiological roles.

-

Kinases: While less commonly reported, some derivatives have been computationally predicted to have kinase inhibitor potential.[9]

Experimental Roadmap for Target Deconvolution

This section provides a self-validating, phased experimental workflow. The goal is to move from broad, phenotypic screening to specific target identification and validation in a cost-effective and scientifically rigorous manner.

Caption: Phased experimental workflow for target deconvolution.

Phase 1: Broad Phenotypic Screening

The initial step is to rapidly assess in which of the hypothesized therapeutic areas this compound shows the most promising activity.

Protocol 1: Antiproliferative MTT Assay

-

Objective: To determine the concentration-dependent cytotoxicity of the compound against a panel of cancer cell lines.

-

Cell Culture: Plate cancer cells (e.g., K562 myeloid leukemia, U937 lymphoma) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7][8]

-

Compound Treatment: Prepare a 2-fold serial dilution of this compound (e.g., from 100 µM to 0.78 µM) in culture medium. Add the compound dilutions to the cells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Etoposide).

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and use non-linear regression to determine the IC50 value (the concentration required to inhibit 50% of cell growth).

Phase 2: Mechanism of Action & Target Deconvolution

Assuming a positive hit in the oncology screen, the next phase focuses on understanding how the compound works.

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis

-

Objective: To quantify the activation of executioner caspases 3 and 7, key biomarkers of apoptosis.

-

Cell Plating: Plate cells in a white-walled 96-well plate at a density that will not result in over-confluence after treatment.

-

Treatment: Treat cells with the compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a predetermined time (e.g., 24 hours). Include vehicle and positive (e.g., Staurosporine) controls.

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

-

Assay: Add 100 µL of the reagent directly to each well. Mix gently by orbital shaking for 30 seconds.

-

Incubation: Incubate at room temperature for 1-2 hours, protected from light.

-

Readout: Measure the luminescence using a plate-reading luminometer. Luminescence is directly proportional to caspase activity.

-

Data Analysis: Normalize the results to the vehicle control to determine the fold-change in caspase activity.

Summary and Future Perspectives

This compound represents a compelling chemical entity for therapeutic development. Its core phthalide scaffold is a proven pharmacophore with a rich history of diverse biological activities, particularly in oncology and neurology.[1][4][6] The strategic addition of a phenoxy moiety provides a clear path for exploring novel intellectual property and potentially enhanced pharmacological properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in the phytochemistry and pharmacology of plant-derived phthalides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization and Antibacterial Activity of Phthalides from the Roots of the Medicinal Herb Levisticum officinale W.D.J. Koch - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. The therapeutic potential of novel isobenzofuranones against Naegleria fowleri - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. digital.csic.es [digital.csic.es]

An In-depth Technical Guide to 5-Phenoxyisobenzofuran-1(3H)-one: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 5-phenoxyisobenzofuran-1(3H)-one, a key chemical intermediate in the synthesis of the groundbreaking pharmaceutical agent, Roxadustat. While the precise historical origins of its discovery remain nuanced, its contemporary significance is firmly established in the field of medicinal chemistry and drug development. This document delves into the known synthetic pathways, physicochemical characteristics, and the pivotal role of this molecule in the production of a leading hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. Detailed experimental protocols, data summaries, and workflow visualizations are provided to support researchers, scientists, and drug development professionals in their understanding and utilization of this important compound.

Introduction: The Emergence of a Critical Intermediate

This compound, also known as 5-phenoxyphthalide, is a heterocyclic compound featuring a phenoxy group substituted on the bicyclic isobenzofuranone core. Its prominence in the scientific literature has grown substantially with the development of Roxadustat, a first-in-class oral medication for the treatment of anemia associated with chronic kidney disease. The structural integrity and chemical reactivity of this compound make it an indispensable building block in the multi-step synthesis of this innovative therapeutic. While the broader class of isobenzofuran-1(3H)-ones, or phthalides, has been explored for a range of biological activities, the primary and most significant application of the 5-phenoxy derivative to date is as a synthetic precursor.[1] This guide will illuminate the chemistry and utility of this compound, providing a foundational resource for professionals in the pharmaceutical sciences.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, synthesis, and purification. While a comprehensive, peer-reviewed dataset of its properties is not extensively documented, the following table summarizes key information gathered from reliable chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 57830-14-5 | [2][3] |

| Molecular Formula | C₁₄H₁₀O₃ | [2] |

| Molecular Weight | 226.23 g/mol | |

| Appearance | Liquid or solid | |

| Boiling Point | 422.467 °C at 760 mmHg | [2] |

| Density | 1.281 g/cm³ | [4] |

| Flash Point | 179.748 °C | [2] |

| Storage Temperature | 2-8°C or room temperature in an inert atmosphere | [2] |

| Purity (typical) | ≥99.0% | [4] |

Synthesis Methodologies: Pathways to a Key Intermediate

The synthesis of this compound is a critical step in the overall manufacturing process of Roxadustat. Consequently, several synthetic routes have been developed and patented, each with its own advantages in terms of yield, purity, and scalability. This section details the most prominent and scientifically robust methods for its preparation.

Copper-Catalyzed Ullmann Condensation

A widely cited and industrially relevant method for the synthesis of this compound is the copper-catalyzed Ullmann condensation of 5-bromophthalide with phenol.[5] This reaction forms the core carbon-oxygen bond that defines the phenoxy substituent.

Experimental Protocol: Copper-Catalyzed Synthesis of this compound

Materials:

-

5-Bromoisobenzofuran-1(3H)-one (5-bromophthalide)

-

Phenol

-

Potassium Carbonate (K₂CO₃)

-

Copper(I) Bromide (CuBr)

-

Acetylacetone

-

Toluene

-

Methanol

Procedure:

-

To a suitable reaction vessel, add 5-bromoisobenzofuran-1(3H)-one (300.0 g, 1.408 mol), phenol (177.6 g, 1.887 mol), potassium carbonate (261.2 g, 1.889 mol), copper(I) bromide (30.0 g, 0.209 mol), and acetylacetone (28.0 g, 0.279 mol) in toluene.

-

Heat the suspension to reflux and maintain for a specified period, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture and filter to remove inorganic salts.

-

Wash the toluene layer sequentially with water and an aqueous solution of sodium bicarbonate (~5% w/w).

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Recrystallize the crude residue from methanol to yield this compound as a light brown solid.

Rationale: The use of a copper catalyst is crucial for facilitating the nucleophilic aromatic substitution of the bromine atom with the phenoxide ion. Potassium carbonate acts as a base to deprotonate phenol, forming the reactive phenoxide nucleophile. Acetylacetone can act as a ligand to stabilize the copper catalyst.

Synthesis from N-Substituted-4-Nitro-Phthalimide

An alternative and efficient two-step process for the preparation of this compound has been developed, starting from an N-substituted-4-nitro-phthalimide.[6] This method involves a nucleophilic aromatic substitution followed by a reductive cyclization.

Experimental Protocol: Synthesis from N-Methyl-4-Phenoxyphthalimide

Step 1: Synthesis of N-Methyl-4-Phenoxyphthalimide

This intermediate is formed by the reaction of an N-substituted-4-nitro-phthalimide with sodium or potassium phenoxide.[6]

Step 2: Reductive Cyclization to this compound

Materials:

-

N-Methyl-4-phenoxyphthalimide

-

Sodium Hydroxide (NaOH)

-

Zinc Powder

-

Hydrochloric Acid (HCl)

-

Methanol

Procedure:

-

Prepare a solution of sodium hydroxide (40 g) in water (200 mL) in a three-necked flask equipped with a stirrer and cool to 0-5 °C.[5]

-

Add N-methyl-4-phenoxyphthalimide (100 g) in batches over approximately 1 hour, maintaining the temperature at 0-5 °C.[5]

-

Continue stirring at 0-5 °C for 1-2 hours after the addition is complete.[5]

-

Add zinc powder (130 g) and water (200 mL) to the reaction mixture.[5]

-

Heat the mixture to 90°C and maintain this temperature for 5 hours, monitoring the reaction by TLC.[5]

-

After the reaction is complete, cool the mixture to room temperature and filter to collect the solid, washing with water.[5]

-

Combine the filtrates and adjust the pH to 1 with hydrochloric acid, then heat at 80°C for 1-2 hours.[5]

-

Cool to room temperature and adjust the pH to 5-7 with a 30% sodium hydroxide solution.[5]

-

Filter the resulting solid and wash with water.[5]

-

Treat the solid with methanol (150 mL) for 30 minutes at room temperature, filter, and wash with methanol to afford the purified this compound.[5]

Rationale: The initial step involves the displacement of the nitro group by the phenoxide. The subsequent treatment with a strong base hydrolyzes the imide. The zinc powder in a basic medium then facilitates the reduction of the resulting carboxylic acid and amide functionalities, leading to the formation of the lactone ring. This method offers high regioselectivity.[6]

References

- 1. Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cas 57830-14-5,1(3H)-Isobenzofuranone, 5-phenoxy- | lookchem [lookchem.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. This compound CAS 57830-14-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. This compound | 57830-14-5 [chemicalbook.com]

- 6. WO2018140186A1 - A process for preparing 5-phenoxy-1(3h)isobenzofuranone - Google Patents [patents.google.com]

The Isobenzofuranone Scaffold: A Privileged Core in Natural Products and Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Architectural Elegance of a Bioactive Scaffold

The isobenzofuran-1(3H)-one, colloquially known as the phthalide, represents a fascinating and highly significant scaffold in the realm of natural products. Characterized by a γ-lactone moiety fused to a benzene ring, this core structure is a recurring motif in a multitude of secondary metabolites isolated from diverse natural sources, particularly fungi and higher plants.[1][2] Its prevalence is not merely a matter of chemical curiosity; isobenzofuranone derivatives exhibit a remarkable breadth of biological activities, positioning them as privileged structures in medicinal chemistry and drug development.[1][2][3] These activities span from potent antiproliferative and cytotoxic effects against cancer cell lines to antimicrobial, antioxidant, neuroprotective, and enzyme-inhibiting properties.[1][2][4][5] This guide provides a comprehensive technical overview of the isobenzofuranone scaffold, delving into its natural origins, biological significance, methods for isolation and characterization, and key synthetic strategies, offering field-proven insights for professionals in the life sciences.

Part 1: Biological Activities and Therapeutic Potential

The therapeutic relevance of the isobenzofuranone scaffold is defined by its diverse and potent biological activities. This section explores the primary areas where these compounds have shown significant promise, supported by quantitative data and validated experimental protocols.

Antiproliferative and Cytotoxic Activity

A major focus of research into isobenzofuranone derivatives has been their potential as anticancer agents.[1] Numerous studies have documented their ability to inhibit the growth of various cancer cell lines, with some derivatives demonstrating activity superior to established chemotherapeutic drugs like etoposide.[6]

Quantitative Data: Antiproliferative Activity

The cytotoxic efficacy is typically expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 16 | K562 (myeloid leukemia) | 2.79 | [1][6] |

| Compound 18 | K562 (myeloid leukemia) | 1.71 | [1][6] |

| 3-Amidobenzofuran 28g | MDA-MB-231 (breast cancer) | 3.01 | [1] |

| 3-Amidobenzofuran 28g | HCT-116 (colon carcinoma) | 5.20 | [1] |

| Benzofuran hybrid 12 | SiHa (cervical cancer) | 1.10 | [1] |

| Etoposide (Control) | K562 (myeloid leukemia) | 7.06 | [1][6] |

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. Its principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment. The initial seeding density is critical; too few cells will result in a weak signal, while too many can lead to nutrient depletion and non-linear assay response.

-

Compound Treatment: Treat the cells with various concentrations of the isobenzofuranone derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).

-

Incubation: Incubate the treated cells for a specified period, typically 48-72 hours.[6]

-

MTT Addition: Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 3-4 hours at 37°C. This allows for the conversion of MTT to formazan in viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.[1]

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Enzyme Inhibitory Activity

Isobenzofuranone derivatives have emerged as potent inhibitors of various enzymes, indicating therapeutic potential for metabolic diseases like diabetes.[1][7]

-

α-Glucosidase and α-Amylase Inhibition: Certain synthetic isobenzofuranones are significantly more effective at inhibiting α-glucosidase and α-amylase than the standard drug, acarbose.[7] These enzymes are involved in carbohydrate digestion, and their inhibition can help manage postprandial hyperglycemia in diabetic patients. For instance, compound 3d was found to be ~127 times more potent than acarbose against α-glucosidase.[7] Some compounds also showed promising results in vivo in diabetic rat models.[7]

-

α-Glucosidase Inhibitory Assay: The inhibitory activity can be determined by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) upon enzymatic action. The reaction is monitored spectrophotometrically.

Neurological and Antidepressant Effects

Recent studies have highlighted the potential of isobenzofuranone derivatives as novel agents for neurological disorders, including depression and ischemic stroke.[1][5][8]

-

Antidepressant Activity: One derivative, compound 10a, was found to improve depression-like behavior in mice by increasing serotonin (5-HT) levels in the cortex.[8] It also elevated the expression of synaptic proteins like BDNF and TrkB in the hippocampus, suggesting it may enhance neuronal recovery and synaptic plasticity.[8]

-

Neuroprotection: Other derivatives act as selective inhibitors of the TREK-1 potassium channel, which regulates neuronal excitability and apoptosis.[5] Inhibition of TREK-1 is a potential strategy for achieving neuroprotection in ischemic stroke. Compound Cpd8l was shown to potently inhibit TREK-1 and reduce neuron death in cellular and animal models of stroke.[5]

Caption: Proposed mechanism for antidepressant effects of isobenzofuranones.

Antimicrobial and Antioxidant Activities

Many natural isobenzofuranones possess significant antimicrobial and antioxidant properties.

-

Antimicrobial Activity: Derivatives isolated from fungi and plants have demonstrated activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA).[1][9]

-

Antioxidant Activity: Fungal metabolites containing the isobenzofuranone core, such as those from Cephalosporium sp., have shown potent radical-scavenging activity in DPPH assays, with EC50 values in the low micromolar range.[2] This activity is often correlated with the number and position of phenolic hydroxyl groups on the aromatic ring.[2]

Part 2: Isolation, Characterization, and Synthesis

The journey from a natural source to a potential drug candidate involves meticulous extraction, purification, and structural elucidation, followed by synthetic efforts to produce analogs and confirm structures.

Isolation and Characterization from Natural Sources

Fungi are a prolific source of isobenzofuranone natural products.[2][10][11] The general workflow for their isolation is a multi-step process requiring careful chromatographic and spectroscopic analysis.

General Workflow:

-

Cultivation & Extraction: The source organism (e.g., fungus) is cultured in a suitable medium.[2] The fermented material is then extracted with an organic solvent like ethyl acetate to capture the secondary metabolites.[2]

-

Bioassay-Guided Fractionation: The crude extract is subjected to preliminary bioassays (e.g., DPPH assay for antioxidant activity) to guide the purification process.[2]

-

Chromatographic Separation: The active extract is separated into fractions using column chromatography with silica gel. Further purification is achieved using techniques like Sephadex LH-20 chromatography or High-Performance Liquid Chromatography (HPLC).[2]

-

Structure Elucidation: The pure compounds are identified using a combination of spectroscopic methods:

Synthetic Strategies

Chemical synthesis is crucial for confirming the structure of isolated natural products, exploring structure-activity relationships (SAR), and producing larger quantities for further testing.[12][13][14][15][16]

Key Synthetic Approaches:

-

DBU-Promoted Condensation: A common and efficient method for creating the 3-substituted isobenzofuranone core involves the condensation of phthalaldehydic acids with 1,3-dicarbonyl compounds, catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[6][17]

-

Suzuki-Miyaura Cross-Coupling: This powerful reaction is used to introduce aryl or vinyl substituents, enabling the synthesis of a diverse library of derivatives for biological screening.[7]

-

Enantioselective Synthesis: Given the importance of stereochemistry in biological activity, various enantioselective approaches have been developed using chiral auxiliaries or reagents to produce specific stereoisomers.[17]

Caption: General synthetic route for 3-substituted isobenzofuranones.

Conclusion and Future Outlook

The isobenzofuranone scaffold is a testament to nature's ingenuity in creating structurally diverse and biologically potent molecules. Its consistent appearance in compounds with significant antiproliferative, neuroprotective, and enzyme-inhibiting activities underscores its status as a "privileged scaffold" for drug discovery.[3] Future research will likely focus on several key areas:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their effects.

-

Total Synthesis of Complex Analogs: Developing novel and efficient synthetic routes to access more complex natural products and their designed analogs.[12][18][19][20]

-

Pharmacokinetic Optimization: Improving the drug-like properties (absorption, distribution, metabolism, and excretion - ADME) of lead compounds through medicinal chemistry efforts.[6][21]

The continued exploration of natural sources, combined with innovative synthetic chemistry and rigorous biological evaluation, ensures that the isobenzofuranone core will remain a fertile ground for the discovery of next-generation therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of isobenzofuranone derivatives as promising antidiabetic agents: Synthesis, in vitro and in vivo inhibition of α-glucosidase and α-amylase, computational docking analysis and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Angular tricyclic benzofurans and related natural products of fungal origin. Isolation, biological activity and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 11. Bioactive Isobenzofuranone and Isochromenones From a Marine-Derived Fungus Penicillium sp.: Isolation, Characterization, and Inhibitory Activity Against α-Glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. [PDF] Total synthesis of natural products containing benzofuran rings | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Total synthesis of natural products | Organic Chemistry [ak-opatz.chemie.uni-mainz.de]

- 16. cri.or.th [cri.or.th]

- 17. researchgate.net [researchgate.net]

- 18. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Frontiers | Recent Advances in Construction of Polycyclic Natural Product Scaffolds via One-Pot Reactions Involving Alkyne Annulation [frontiersin.org]

- 21. mdpi.com [mdpi.com]

Structure-Activity Relationship of C-3 Functionalized Isobenzofuranones: A Guide to Unlocking Therapeutic Potential

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Isobenzofuranone Scaffold and the Pivotal C-3 Position

Isobenzofuran-1(3H)-ones, commonly known as phthalides, are a class of bicyclic compounds featuring a γ-lactone fused to a benzene ring.[1][2][3] This structural motif is prevalent in numerous natural products and synthetically derived molecules, granting them a remarkable spectrum of biological activities. These activities range from antioxidant and antifungal to antiproliferative and anticonvulsant properties, making the isobenzofuranone core a privileged scaffold in medicinal chemistry and drug discovery.[1][3][4]

The therapeutic versatility of this scaffold is largely dictated by the nature of the substituent at the C-3 position.[1][3] This position serves as a key handle for chemical modification, allowing for the introduction of diverse alicyclic and aromatic functionalities. These modifications profoundly influence the molecule's steric, electronic, and lipophilic properties, thereby modulating its interaction with biological targets and ultimately defining its pharmacological profile. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of C-3 functionalized isobenzofuranones, synthesizing data from pivotal studies to offer a clear rationale for designing next-generation therapeutic agents. We will delve into the synthetic strategies for C-3 functionalization, analyze the impact of these modifications on antiproliferative and enzyme inhibitory activities, and provide validated experimental protocols for biological evaluation.

Core Directive: Decoding the Structure-Activity Relationship at C-3

The functionalization at the C-3 position is a determinant factor for the biological potency and selectivity of isobenzofuranones. Analysis of various derivatives reveals distinct patterns that guide the rational design of new chemical entities.

Antiproliferative and Cytotoxic Activity

A significant body of research highlights the anticancer potential of C-3 functionalized isobenzofuranones.[2][5] The choice of the C-3 substituent is critical in tuning the cytotoxic efficacy against various cancer cell lines.